![molecular formula C5H5ClN2 B1367138 2-Chloro-5-methylpyrazine CAS No. 59303-10-5](/img/structure/B1367138.png)
2-Chloro-5-methylpyrazine
Overview
Description
2-Chloro-5-methylpyrazine is a member of pyrazines . It has a penetrating, mildly pungent odor with a high vapor pressure at room temperature . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-methylpyrazine is 1S/C5H5ClN2/c1-4-2-8-5 (6)3-7-4/h2-3H,1H3 . Unfortunately, the specific 3D structure is not available in the retrieved resources .Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-5-methylpyrazine are not detailed in the available resources .Physical And Chemical Properties Analysis
2-Chloro-5-methylpyrazine has a molecular weight of 128.56 g/mol . It has a topological polar surface area of 25.8 Ų . The compound is considered to have moderate hydrophobicity with an XLogP3 value of 1.1 .Scientific Research Applications
Synthesis and Chemical Reactions
- Free Radical Chlorination: Methylazines like methylpyrazine undergo chlorination to give products like 2-chloromethylpyrazine, illustrating the chemical reactivity of these compounds (Rubina et al., 1989).
- Electrochemical Synthesis: 5-Methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, can be synthesized chemically, electrochemically, or microbiologically, highlighting the versatility in synthesis methods (Bai Jin-quan, 2013).
Applications in Material Science
- Functionalization and Complex Formation: The reaction of chloromethylpyrazines with Grignard reactants creates functionalized pyrazinones, showing potential for creating complex molecular structures (Mampuys et al., 2019).
Pharmaceutical and Medical Research
- Drug Synthesis: 2-Chloro-5-methylpyrazine derivatives can be synthesized and evaluated for antibacterial activity, showcasing their potential in pharmaceutical applications (Makhija, 2009).
- Antitumor Activity: Synthesis of compounds like 2-oxo-5-methylpyrazine derivatives demonstrates their potential in inhibiting the growth of certain cancer cells (Bobek et al., 1977).
Environmental and Analytical Applications
- Corrosion Inhibition: Pyrazine derivatives, including those related to 2-chloro-5-methylpyrazine, are studied for their ability to inhibit steel corrosion, indicating their utility in material protection (Obot & Gasem, 2014).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-5-methylpyrazine are not mentioned in the available resources, it’s worth noting that pyrazine and phenazine heterocycles, which include 2-Chloro-5-methylpyrazine, have shown promise in medicine . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .
properties
IUPAC Name |
2-chloro-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAJECCWPYVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503972 | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59303-10-5 | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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